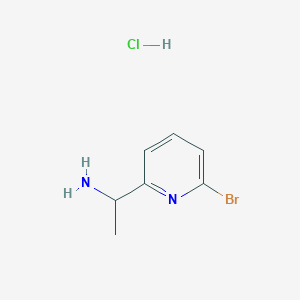

1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

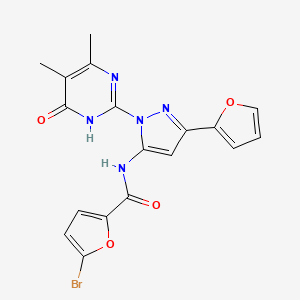

“1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C7H9BrN2 . It is also known as "®-1-(6-Bromopyridin-2-yl)ethanamine" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 264.4±25.0 °C . Its molecular weight is 201.06376 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Lithium and Potassium Amides of Sterically Demanding Aminopyridines A study by Scott, Schareina, Tok, and Kempe (2004) discusses the synthesis of aminopyridines, which includes derivatives similar to 1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride. This synthesis involves the reaction of Grignard compounds with dibromopyridine and subsequent Pd-catalyzed aryl amination, yielding monoarylated bromopyridines (Scott et al., 2004).

Access to 2-Aminopyridines Bolliger, Oberholzer, and Frech (2011) have shown that 2-Aminopyridines, structurally related to this compound, are important in the synthesis of bioactive natural products and medicinally significant compounds. The research highlights a method for synthesizing 6-substituted 2-aminopyridines, vital for subsequent cross-coupling reactions (Bolliger et al., 2011).

Synthesis of 2-Amino-6-bromopyridine Xu Liang (2010) reports on the preparation of 2-Amino-6-bromopyridine, a compound closely related to this compound. This synthesis uses diazotization, bromation, and other steps, yielding a significant intermediate for pharmaceutical and chemical applications (Xu Liang, 2010).

Examination of the Amination Mechanism Loones et al. (2007) explored the intramolecular amination of compounds related to this compound. This study provides insights into the mechanisms involved in Pd-catalyzed amination and base-assisted nucleophilic aromatic substitution, which are crucial for understanding the chemical behavior of such compounds (Loones et al., 2007).

New Modular Approach to Pyridin-2-yl C-nucleosides Urban et al. (2006) developed a novel method for preparing 6-substituted pyridin-2-yl C-nucleosides, relevant to the study of this compound. This research is significant in the context of synthesizing bioactive molecules and understanding their interactions (Urban et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITFLBZVEWSGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2462927.png)

![2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2462932.png)

![N-(benzoyloxy)-N-{[5-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2462937.png)

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2462941.png)

![(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2462942.png)

![methyl 1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxylate](/img/structure/B2462944.png)

![(E)-3-bromo-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2462945.png)

![1-[(2-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2462946.png)